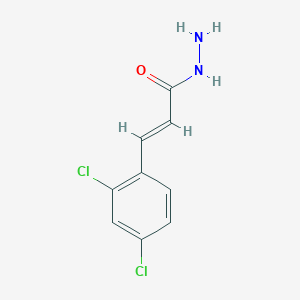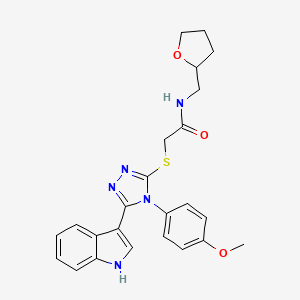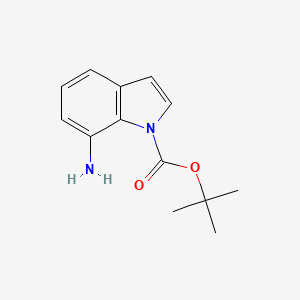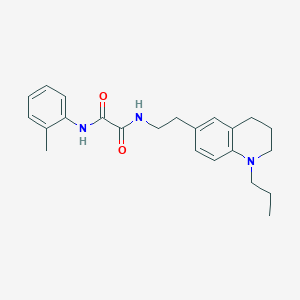![molecular formula C15H16N6 B2826912 Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine CAS No. 946297-06-9](/img/structure/B2826912.png)
Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine is a chemical compound with the empirical formula C16H20N2 . It is a solid substance . The SMILES string for this compound is CN©c1ccc(CNc2ccc©cc2)cc1 . This compound is commercially available and is used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine involves a nitrogen atom with two methyl substituents and one hydrogen . The compound also contains a pteridin-2-yl group and a 4-methylphenyl group .Physical And Chemical Properties Analysis
Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine is a solid substance . The molecular weight of this compound is 240.34 .Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine, also known as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline , has been synthesized via a Schiff base reduction route. The compound consists of asymmetric units in both orthorhombic and monoclinic crystal systems. Compound 1 (C16H20N2O) exhibits intermolecular hydrogen bonding, while Compound 2 (C14H15NO2) involves hydroxyl group interactions. These compounds serve as essential starting materials for synthesizing various compounds, including azo dyes and dithiocarbamates .
Related Compounds
Other related secondary amines include:
Safety and Hazards
Propiedades
IUPAC Name |
2-N,2-N-dimethyl-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-10-4-6-11(7-5-10)18-14-12-13(17-9-8-16-12)19-15(20-14)21(2)3/h4-9H,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMKNBAKRVDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2826833.png)

![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)
![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)
![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826844.png)


![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)
